molecular formula C17H35N7O3 B12896648 L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl- CAS No. 227470-77-1

L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl-

Cat. No.: B12896648
CAS No.: 227470-77-1
M. Wt: 385.5 g/mol
InChI Key: KCYKBPSBOPNXRP-IHRRRGAJSA-N
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Description

(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxamido, and guanidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diaminohexyl Group: This step may involve nucleophilic substitution reactions to introduce the diaminohexyl moiety.

    Attachment of the Guanidinopentanoic Acid: This final step often involves coupling reactions using reagents such as carbodiimides to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamido group can be reduced to form amines.

    Substitution: The guanidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction of the carboxamido group can yield primary amines.

Scientific Research Applications

(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced strength or reactivity.

Mechanism of Action

The mechanism by which (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, ionic interactions, and covalent bonds, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Polymyxin B1: An antibiotic with a complex structure.

Uniqueness

(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

227470-77-1

Molecular Formula

C17H35N7O3

Molecular Weight

385.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C17H35N7O3/c18-8-2-1-5-12(19)11-24-10-4-7-14(24)15(25)23-13(16(26)27)6-3-9-22-17(20)21/h12-14H,1-11,18-19H2,(H,23,25)(H,26,27)(H4,20,21,22)/t12-,13-,14-/m0/s1

InChI Key

KCYKBPSBOPNXRP-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)CC(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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